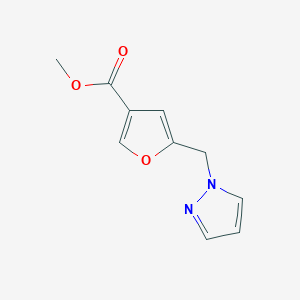

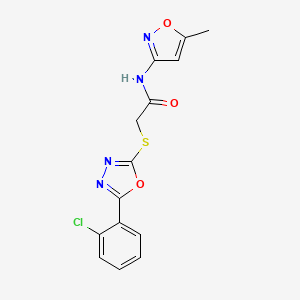

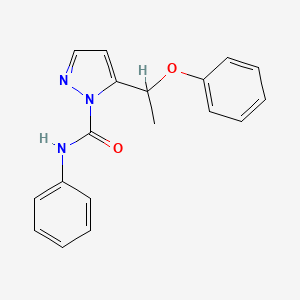

![molecular formula C20H18N2O3S2 B2469739 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922849-65-8](/img/structure/B2469739.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a series of 8H-indeno[1,2-d]thiazole derivatives, which includes “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide”, has been reported . The synthesis process involves the use of various reagents and conditions, and the resulting compounds are evaluated for their biochemical activities .Molecular Structure Analysis

The molecular structure of “this compound” involves an indene moiety that interacts with certain residues in the target protein . For example, in the case of SARS-CoV-2 3CL protease, the indene moiety of a representative compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives have been studied . These reactions involve the use of various reagents and conditions, and the resulting compounds are evaluated for their biochemical activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C20H18N2O3S2) and molecular weight (398.5).Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, similar in structure to the compound , have been investigated for their herbicidal activities. These compounds, including triazolopyrimidinesulfonamide derivatives, have shown promising activity against a range of species, indicating potential applications in agriculture and pest management (Ren et al., 2000).

Enzyme Inhibition

- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and tested for their inhibitory potential against the urease enzyme. This suggests potential applications in addressing conditions related to enzyme overactivity or malfunction (Nazir et al., 2018).

Materials Science and Luminescence

- Compounds with thiazolo[5,4-d]thiazole moiety, similar to the core structure of the compound , have been developed for applications in materials science, particularly in the creation of white organic light emitting diodes (WOLEDs). This demonstrates the potential utility of such compounds in the field of optoelectronics (Zhang et al., 2016).

Synthesis of Heterocyclic Compounds

- Research has been conducted on the synthesis of various heterocyclic compounds containing a sulfonamide thiazole moiety, indicating potential pharmaceutical applications. Some of these compounds have shown protective effects against convulsions, pointing to possible uses in anticonvulsant medications (Farag et al., 2012).

Antimicrobial Agents

- Novel heterocyclic compounds incorporating sulfamoyl moiety, relevant to the structure of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, have been synthesized for use as antimicrobial agents, demonstrating potential in addressing bacterial and fungal infections (Darwish et al., 2014).

Wirkmechanismus

The mechanism of action of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and its derivatives involves inhibition of the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 . This protease plays an important role in viral replication, making it an attractive target for drug development .

Zukünftige Richtungen

The study of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and its derivatives as potential inhibitors of SARS-CoV-2 3CLpro represents a promising direction for future research . These compounds could serve as a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CLpro .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-18(11-6-12-27(24,25)15-8-2-1-3-9-15)21-20-22-19-16-10-5-4-7-14(16)13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCRNGXLJMZGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)